Cas no 104809-26-9 (Hexadecanoic acid 2-nitrophenylester)
Hexadecanoic acid 2-nitrophenylester Chemical and Physical Properties
Names and Identifiers
-
- 2-Nitrophenyl palmitate
- (2-nitrophenyl) hexadecanoate
- O-NITROPHENYL PALMITATE
- HEXADECANOIC ACID 2-NITROPHENYL ESTER
- DTXSID70399034
- nitrophenyl palmitate
- CS-0185567
- FT-0765774
- 104809-26-9
- SCHEMBL475206
- HY-W127325
- MFCD00057584
- J-001264
- GOOWMQLOYNJICV-UHFFFAOYSA-N
- Hexadecanoic acid 2-nitrophenylester
-
- Inchi: 1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(24)27-21-18-16-15-17-20(21)23(25)26/h15-18H,2-14,19H2,1H3
- InChI Key: GOOWMQLOYNJICV-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1[N+](=O)[O-])C(CCCCCCCCCCCCCCC)=O
Computed Properties
- Exact Mass: 377.25700
- Monoisotopic Mass: 377.25660860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 16
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.9
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- PSA: 72.12000
- LogP: 7.50470
Hexadecanoic acid 2-nitrophenylester Customs Data
- HS CODE:2915709000
- Customs Data:
China Customs Code:
2915709000Overview:
2915709000. Palmitic acid and its salts and esters\Stearate\ester. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Content of stearic acid and palmitic acid
Summary:
2915709000. palmitic acid and its salts and esters. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Hexadecanoic acid 2-nitrophenylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H252475-250mg |
Hexadecanoic acid 2-nitrophenylester |
104809-26-9 | 250mg |
$ 190.00 | 2022-06-04 | ||
| TRC | H252475-500mg |
Hexadecanoic acid 2-nitrophenylester |
104809-26-9 | 500mg |
$ 305.00 | 2022-06-04 | ||
| TRC | H252475-1000mg |
Hexadecanoic acid 2-nitrophenylester |
104809-26-9 | 1g |
$ 490.00 | 2022-06-04 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213875-100 mg |
2-Nitrophenyl palmitate, |
104809-26-9 | 100MG |
¥218.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213875A-1 g |
2-Nitrophenyl palmitate, |
104809-26-9 | 1g |
¥632.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213875-100mg |
2-Nitrophenyl palmitate, |
104809-26-9 | 100mg |
¥218.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213875A-1g |
2-Nitrophenyl palmitate, |
104809-26-9 | 1g |
¥632.00 | 2023-09-05 |
Hexadecanoic acid 2-nitrophenylester Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Hexadecanoic acid 2-nitrophenylester
Hexadecanoic Acid 2-Nitrophenylester: A Comprehensive Overview
Hexadecanoic acid 2-nitrophenylester, also known by its CAS number 104809-26-9, is a compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is a derivative of hexadecanoic acid, where the hydroxyl group is esterified with a 2-nitrophenol moiety. The combination of a long-chain fatty acid and a nitro-substituted aromatic ring imparts distinctive characteristics to this molecule, making it a subject of interest in both academic and industrial research.
The structural composition of hexadecanoic acid 2-nitrophenylester plays a crucial role in its chemical behavior. The long-chain alkyl group (hexadecyl) contributes to the compound's hydrophobicity, while the nitrophenyl group introduces electron-withdrawing effects, enhancing its reactivity under certain conditions. This balance of hydrophobic and reactive groups makes the compound suitable for applications in polymer chemistry, pharmaceuticals, and materials science.
Recent studies have explored the potential of hexadecanoic acid 2-nitrophenylester in the development of advanced materials. For instance, researchers have investigated its use as a precursor for synthesizing high-performance polymers with tailored mechanical and thermal properties. The ester group's reactivity allows for controlled polymerization reactions, enabling the creation of materials with enhanced durability and resistance to environmental factors.
In the field of pharmacology, hexadecanoic acid 2-nitrophenylester has shown promise as a drug delivery agent. The compound's ability to form stable complexes with bioactive molecules has led to its exploration as a carrier for targeted drug delivery systems. This application leverages the compound's biocompatibility and controlled release properties, which are critical for optimizing therapeutic outcomes.
The synthesis of hexadecanoic acid 2-nitrophenylester typically involves esterification reactions between hexadecanoic acid and 2-nitrophenol under acidic or enzymatic conditions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. These developments have facilitated the large-scale production of the compound for industrial applications.
From an environmental perspective, understanding the biodegradation pathways of hexadecanoic acid 2-nitrophenylester is essential for assessing its ecological impact. Studies have shown that the compound undergoes microbial degradation under aerobic conditions, with the ester bond serving as a key site for enzymatic cleavage. This knowledge is vital for designing sustainable processes that minimize ecological footprint while maximizing resource utilization.
In conclusion, hexadecanoic acid 2-nitrophenylester (CAS No. 104809-26-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern chemistry and materials science. As research continues to uncover new potential uses for this compound, its role in shaping innovative solutions across industries is likely to expand further.
104809-26-9 (Hexadecanoic acid 2-nitrophenylester) Related Products
- 1956-10-1(4-Nitrophenyl caprylate)
- 2487-26-5(2-Nitrophenyl butyrate)
- 1956-09-8(4-Nitrophenyl decanoate)
- 14617-86-8(p-Nitrophenyl Stearate)
- 1956-11-2(4-Nitrophenyl laurate)
- 104809-27-0(Octadecanoic acid,2-nitrophenyl ester)
- 104809-25-8(2-Nitrophenyl caprylate)
- 1492-30-4(4-Nitrophenyl palmitate)
- 14617-85-7(4-Nitrophenyl Myristate)
- 956-75-2(4-Nitrophenyl hexanoate)